molecular formula C17H14ClFN4O2 B14991223 2-(2-chlorophenyl)-N-(4-fluorobenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

2-(2-chlorophenyl)-N-(4-fluorobenzyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14991223
M. Wt: 360.8 g/mol
InChI Key: BTQVJISEQAGDDA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antifungal, antibacterial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a formaldehyde reaction under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Pathways Involved: It can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Itraconazole: Used as an antifungal agent.

    Voriconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

2-(2-Chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C17H14ClFN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C17H14ClFN4O2/c18-13-3-1-2-4-15(13)23-21-14(10-24)16(22-23)17(25)20-9-11-5-7-12(19)8-6-11/h1-8,24H,9-10H2,(H,20,25)

InChI Key

BTQVJISEQAGDDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)F)CO)Cl

Origin of Product

United States

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